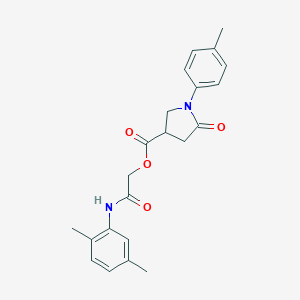![molecular formula C20H20N4O B271316 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide, also known as MIIP, is a small molecule inhibitor that has been widely used in scientific research. MIIP has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Wirkmechanismus
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide functions as an inhibitor of the protein-protein interaction between the transcription factor NF-κB and its co-activator CBP/p300. NF-κB is a key regulator of inflammation and immune response, and its activation has been linked to various diseases, including cancer and inflammation. By inhibiting the interaction between NF-κB and CBP/p300, 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide prevents the transcriptional activation of NF-κB target genes, leading to anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide reduces inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to have high selectivity for NF-κB, minimizing off-target effects. However, 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide research. One direction is to optimize the synthesis method of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide to improve its solubility and stability. Another direction is to investigate the potential therapeutic applications of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutics.
Synthesemethoden
The synthesis of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide involves the condensation of 4-methylphenyl-1,2-diamine with 2-(2-bromoethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromo-propanoyl chloride to yield 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been extensively used in scientific research for its potential therapeutic applications. Studies have shown that 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
Produktname |
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide |
|---|---|
Molekularformel |
C20H20N4O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
3-[4-methyl-2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-1-yl]propanamide |
InChI |
InChI=1S/C20H20N4O/c1-13-7-9-14(10-8-13)19-17(11-12-18(21)25)24-16-6-4-3-5-15(16)23(2)20(24)22-19/h3-10H,11-12H2,1-2H3,(H2,21,25) |
InChI-Schlüssel |
NDVSKNDDNQDQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)


